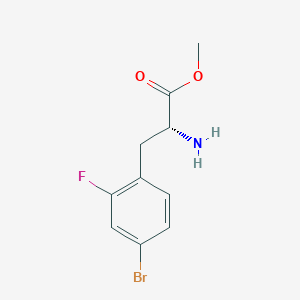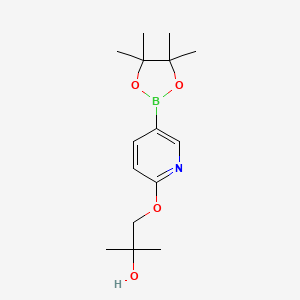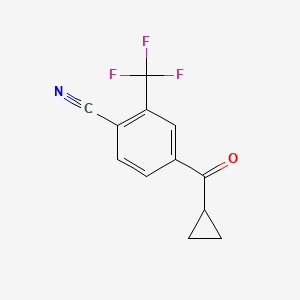![molecular formula C9H6ClFN2O B13044497 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13044497.png)
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound with the molecular formula C₉H₆ClFN₂O and a molecular weight of 212.61 g/mol . This compound is part of the pyrido[1,2-A]pyrimidin-4-one family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the chalcogenation of 4H-pyrido[1,2-A]pyrimidin-4-one derivatives. This metal-free reaction proceeds under mild conditions and can be executed on a gram scale, yielding high amounts of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrido[1,2-A]pyrimidin-4-one core.
Common Reagents and Conditions
Chalcogenation: Using reagents like sulfur or selenium under mild conditions.
Alkenylation: Palladium-catalyzed reactions using oxygen as the terminal oxidant.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential therapeutic effects.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary studies suggest a radical mechanistic pathway for its transformations . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4H-pyrido[1,2-A]pyrimidin-4-one: Known for its use in palladium-catalyzed alkenylation reactions.
3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one: A byproduct in the synthesis of other pyrido[1,2-A]pyrimidin-4-one derivatives.
Uniqueness
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H6ClFN2O |
|---|---|
Molekulargewicht |
212.61 g/mol |
IUPAC-Name |
2-chloro-7-fluoro-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H6ClFN2O/c1-5-2-6(11)4-13-8(14)3-7(10)12-9(5)13/h2-4H,1H3 |
InChI-Schlüssel |
YPUIEWOKMDRBIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN2C1=NC(=CC2=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)


![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)










